(2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Catalog No.
S1523759
CAS No.
61478-26-0
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrr...

CAS Number

61478-26-0

Product Name

(2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

UFJNFQNQLMGUTQ-JGVFFNPUSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O

Synonyms

(2S,4R)-tert-Butyl 4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate; N-Boc-trans-4-hydroxy-L-prolinol; tert-Butyl (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate; tert-Butyl (2S,4R)-4-Hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O

Synthesis of Peptides and Proteins:

N-Boc-trans-4-hydroxy-L-prolinol serves as a valuable building block for the synthesis of peptides and proteins due to its specific stereochemistry and functional groups. The tert-butyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule. The presence of the hydroxyl group on the C4 position allows for further functionalization and incorporation into various peptide sequences. ()

Asymmetric Catalysis:

The chiral nature of N-Boc-trans-4-hydroxy-L-prolinol makes it a potential candidate for use in asymmetric catalysis. The molecule can be incorporated into catalysts for various reactions, enabling the selective formation of one enantiomer over the other. Research is ongoing to explore the development of efficient and highly selective catalysts using N-Boc-trans-4-hydroxy-L-prolinol as a scaffold. ()

Medicinal Chemistry:

N-Boc-trans-4-hydroxy-L-prolinol has been explored for its potential applications in the development of new drugs. The molecule exhibits various biological activities, including antibacterial and antifungal properties. Researchers are investigating the possibility of modifying N-Boc-trans-4-hydroxy-L-prolinol to develop new drugs with improved efficacy and selectivity. ()

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Boc-trans-4-hydroxy-L-prolinol

Dates

Modify: 2023-08-15

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